molecular formula C10H14N5Na2O12P3 B14762181 disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate

disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate

Cat. No.: B14762181
M. Wt: 535.15 g/mol
InChI Key: XSTXILOTGNRJQN-OJSHLMAWSA-L
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Description

Disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate is a complex organic compound with significant relevance in various scientific fields This compound is known for its intricate structure, which includes a purine base, a ribose sugar, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent phosphorylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate groups or the purine base.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated purine derivatives, while substitution reactions can produce various modified nucleotides.

Scientific Research Applications

Disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of gene expression, enzyme activity, and cellular signaling.

Comparison with Similar Compounds

Disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain purine bases and phosphate groups, but ATP has three phosphate groups and is a key energy carrier in cells.

    Nicotinamide adenine dinucleotide (NAD): This compound also contains a purine base and is involved in redox reactions in cells.

    Cyclic adenosine monophosphate (cAMP): Similar in structure, cAMP acts as a secondary messenger in various signaling pathways.

The uniqueness of this compound lies in its specific structure and the particular biological functions it can perform, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

IUPAC Name

disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate

InChI

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-30(23,26-28(17,18)19)27-29(20,21)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1

InChI Key

XSTXILOTGNRJQN-OJSHLMAWSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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